molecular formula C8H10F2O B15199175 [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol

Cat. No.: B15199175
M. Wt: 160.16 g/mol
InChI Key: QIELUBATFLDOKK-CAHLUQPWSA-N
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Description

[(4R,6R)-7,7-difluorodispiro[202413]heptan-6-yl]methanol is a unique chemical compound characterized by its dispiro structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . The difluoromethylation can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The choice of method depends on the specific requirements of the synthesis, such as the desired stereoselectivity and the nature of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide or amine groups .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can be compared with other similar compounds, such as:

    Spiro-OMeTAD: A classic hole-transporting material used in perovskite solar cells.

    Tofacitinib: A JAK1 selective inhibitor with a similar core scaffold.

The uniqueness of this compound lies in its dispiro structure and the presence of fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10F2O

Molecular Weight

160.16 g/mol

IUPAC Name

[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol

InChI

InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m0/s1

InChI Key

QIELUBATFLDOKK-CAHLUQPWSA-N

Isomeric SMILES

C1CC12[C@@]3(C2(F)F)C[C@H]3CO

Canonical SMILES

C1CC12C3(C2(F)F)CC3CO

Origin of Product

United States

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